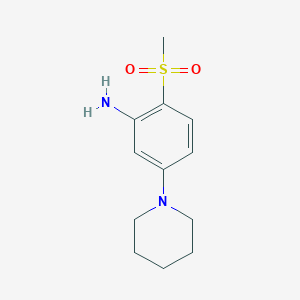

2-Methylsulfonyl-5-(piperidin-1-yl)aniline

Description

BenchChem offers high-quality 2-Methylsulfonyl-5-(piperidin-1-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylsulfonyl-5-(piperidin-1-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfonyl-5-piperidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c1-17(15,16)12-6-5-10(9-11(12)13)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGRGULHKZNGEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)N2CCCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"2-Methylsulfonyl-5-(piperidin-1-yl)aniline" CAS number and molecular weight

Technical Monograph: 2-Methylsulfonyl-5-(piperidin-1-yl)aniline

Executive Summary

2-Methylsulfonyl-5-(piperidin-1-yl)aniline (CAS: 942474-53-5 ) is a specialized organosulfur building block critical in the synthesis of next-generation kinase inhibitors, particularly those targeting Anaplastic Lymphoma Kinase (ALK) and ROS1 . Characterized by its unique trifunctional core—combining an electron-rich aniline, a steric piperidine ring, and an electron-withdrawing methylsulfonyl group—this compound serves as a pivotal scaffold for optimizing the pharmacokinetics and selectivity of small-molecule drugs.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and application in medicinal chemistry, designed for researchers in drug discovery and process development.

Chemical Identity & Properties

| Property | Data |

| Chemical Name | 2-Methylsulfonyl-5-(piperidin-1-yl)aniline |

| CAS Registry Number | 942474-53-5 |

| Molecular Formula | C₁₂H₁₈N₂O₂S |

| Molecular Weight | 254.35 g/mol |

| Exact Mass | 254.1089 |

| SMILES | CS(=O)(=O)C1=C(C=C(C=C1)N2CCCCC2)N |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Low solubility in water |

| pKa (Calculated) | ~2.5 (Aniline nitrogen), ~8.5 (Piperidine nitrogen - if protonated) |

Synthetic Methodology

The synthesis of 2-Methylsulfonyl-5-(piperidin-1-yl)aniline requires a regioselective approach to install the sulfone and piperidine moieties on the benzene ring. The most robust pathway utilizes Nucleophilic Aromatic Substitution (SₙAr) principles, leveraging the directing effects of nitro and sulfonyl groups.

Primary Synthetic Workflow (SₙAr Route)

Starting Material: 2,5-Difluoronitrobenzene Key Reagents: Sodium Methanethiolate (NaSMe), m-CPBA (or H₂O₂), Piperidine, Pd/C (Hydrogenation).

Step-by-Step Protocol:

-

Regioselective Thioalkylation:

-

React 2,5-difluoronitrobenzene with NaSMe in DMF at 0°C.

-

Mechanism: The nitro group activates the ortho-fluorine (C2) for displacement. The meta-fluorine (C5) remains intact due to lack of resonance activation.

-

Intermediate: 5-Fluoro-2-(methylthio)nitrobenzene.

-

-

Oxidation to Sulfone:

-

Treat the thioether intermediate with m-chloroperbenzoic acid (m-CPBA) or H₂O₂/Na₂WO₄ in DCM/Water.

-

Outcome: Conversion of the sulfide (-SMe) to the sulfone (-SO₂Me). The sulfone is a strong electron-withdrawing group (EWG).

-

Intermediate: 5-Fluoro-2-(methylsulfonyl)nitrobenzene.

-

-

Secondary SₙAr Displacement:

-

React the sulfone intermediate with piperidine (excess) in DMSO or NMP at 80-100°C.

-

Mechanism: The newly formed sulfone group at C2 activates the para-fluorine (C5) for nucleophilic attack.

-

Intermediate: 2-Methylsulfonyl-5-(piperidin-1-yl)nitrobenzene.

-

-

Nitro Reduction:

Visualization of Synthetic Pathway

Figure 1: Step-wise synthesis of 2-Methylsulfonyl-5-(piperidin-1-yl)aniline via sequential SₙAr reactions.

Applications in Drug Discovery

This aniline derivative is a high-value intermediate for synthesizing ALK (Anaplastic Lymphoma Kinase) and ROS1 inhibitors . Its structural motifs contribute specific pharmacological advantages:

-

Methylsulfonyl Group (C2): Acts as a hydrogen bond acceptor, often interacting with the hinge region or solvent-exposed areas of the kinase ATP-binding pocket. It also improves metabolic stability compared to unoxidized sulfur.

-

Piperidine Ring (C5): Provides a solubilizing handle and can be further functionalized (e.g., at the 4-position) to reach into the ribose-binding pocket or solvent channel, improving potency and selectivity.

-

Aniline Amine (C1): Serves as the primary attachment point (nucleophile) for coupling with pyrimidine or pyridine scaffolds (e.g., via Buchwald-Hartwig amination) to form the core pharmacophore of drugs like Ceritinib analogs.

Targeted Therapeutic Areas:

-

Non-Small Cell Lung Cancer (NSCLC)

-

Anaplastic Large Cell Lymphoma (ALCL)

-

Neuroblastoma (ALK-driven)

Safety & Handling Protocols

As a potent chemical intermediate, strict safety protocols must be observed.

-

Hazard Classification: Irritant (Skin/Eye), Potential Sensitizer.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

-

Handling:

-

Use in a fume hood to avoid inhalation of dust.

-

Wear nitrile gloves, safety goggles, and a lab coat.

-

Avoid contact with strong oxidizing agents.

-

-

First Aid:

-

Inhalation: Move to fresh air.

-

Skin Contact: Wash with soap and water.

-

Eye Contact: Rinse thoroughly for 15 minutes.

-

References

-

Bio-Fount . (2024). Product Detail: 942474-53-5.[1][2][3] Retrieved from [Link]

- Marsini, M. A., et al. (2013). Synthesis of ALK Inhibitor LDK378 (Ceritinib). Journal of Organic Chemistry.

Sources

An In-depth Technical Guide to Determining the Solubility of 2-Methylsulfonyl-5-(piperidin-1-yl)aniline

Foreword: The Imperative of Solubility in Modern Drug Development

In the landscape of pharmaceutical research, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical physicochemical properties that dictate the success of a potential drug is its solubility.[1][2][3] Poor solubility can severely limit a compound's absorption, bioavailability, and formulation options, ultimately leading to costly late-stage failures.[2][4][5] This guide provides a comprehensive framework for characterizing the solubility of a specific compound of interest, "2-Methylsulfonyl-5-(piperidin-1-yl)aniline," offering both the theoretical underpinnings and practical, field-proven methodologies for its assessment. While specific experimental data for this compound is not publicly available, this document serves as a detailed roadmap for researchers to generate and interpret such crucial data.

Molecular Scrutiny: Predicting the Solubility Behavior of 2-Methylsulfonyl-5-(piperidin-1-yl)aniline

Before embarking on experimental work, a thorough analysis of the molecular structure of "2-Methylsulfonyl-5-(piperidin-1-yl)aniline" provides valuable insights into its expected solubility profile.

-

The Sulfonyl Group (-SO2-): This is a polar, electron-withdrawing group. The presence of the sulfonyl moiety can increase the water solubility of organic compounds and allows for hydrogen bonding interactions.[6][7] Its distorted tetrahedral geometry enables its oxygen atoms to participate in more hydrogen bonding interactions compared to analogous functional groups.[7]

-

The Piperidine Ring: The piperidine ring is a saturated heterocycle. While the nitrogen atom can act as a hydrogen bond acceptor, the overall structure can be nonpolar, especially with lipophilic substituents.[8] Unmodified piperidine is water-soluble due to hydrogen bonding with the nitrogen atom.[]

-

The Aniline Moiety: The aniline portion of the molecule introduces a basic nitrogen atom. The piperidine nitrogen is also basic, with a typical pKa of the protonated form around 11.2.[8] This basicity is a critical factor, as it implies that the compound's aqueous solubility will be highly dependent on pH. In acidic media, the nitrogen atoms can become protonated, forming a more water-soluble salt.[8]

Based on these structural features, we can hypothesize that "2-Methylsulfonyl-5-(piperidin-1-yl)aniline" will exhibit low to moderate solubility in neutral aqueous solutions, with a significant increase in solubility at lower pH values. Its solubility in organic solvents will be governed by the overall polarity of the molecule.

The Duality of Solubility: Kinetic vs. Thermodynamic Assessment

When discussing solubility, it is crucial to distinguish between two key concepts: kinetic and thermodynamic solubility.[10][11]

-

Kinetic Solubility: This is a measure of how quickly a compound precipitates out of a supersaturated solution, often generated by diluting a high-concentration stock solution (e.g., in DMSO) into an aqueous buffer.[12][13] It is a high-throughput method commonly used in the early stages of drug discovery for rank-ordering compounds.[2][12] However, these results can be misleading as they often reflect the solubility of an amorphous, less stable form of the compound.[11]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature, in equilibrium with its most stable solid form.[14][15] While more time and resource-intensive to determine, thermodynamic solubility is the "gold standard" for guiding formulation development and understanding a drug's in vivo behavior.[11]

For a comprehensive understanding of "2-Methylsulfonyl-5-(piperidin-1-yl)aniline," determining its thermodynamic solubility is paramount.

The Gold Standard: A Protocol for Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method, though traditional, remains the most reliable technique for measuring thermodynamic solubility.[5][16] It is the reference method for regulatory bodies like the ICH.[17][18]

Experimental Workflow: Shake-Flask Method

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Step-by-Step Protocol

-

Preparation:

-

Add an excess of solid "2-Methylsulfonyl-5-(piperidin-1-yl)aniline" to a series of glass vials. A 2-4 fold excess over the expected equilibrium solubility is recommended to ensure a solid phase remains without significantly altering the solvent properties.[19]

-

To each vial, add a precise volume of the desired solvent. For a comprehensive profile, this should include:

-

Aqueous buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the gastrointestinal tract, as recommended by ICH guidelines.[18][20]

-

Common organic solvents with varying polarities (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, and cyclohexane).

-

Biorelevant media such as FaSSIF and FeSSIF (Fasted-State and Fed-State Simulated Intestinal Fluid) to better predict in vivo performance.[14]

-

-

-

Equilibration:

-

Seal the vials and place them in a shaker or rotator set to a constant temperature, typically 25°C for general properties and 37°C to simulate physiological conditions.[14][18]

-

Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration in solution has plateaued.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the samples.

-

Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining particulates. This step is critical to avoid artificially high results.

-

-

Analysis:

-

Prepare a standard curve of "2-Methylsulfonyl-5-(piperidin-1-yl)aniline" in each solvent system.

-

Quantify the concentration of the dissolved compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).[12]

-

After the experiment, it is crucial to measure the pH of the aqueous buffer samples to ensure it has not shifted due to the dissolution of the basic compound.[16][17]

-

For a thorough study, the remaining solid material should be recovered and analyzed using techniques like X-ray Powder Diffraction (XRPD) to confirm that no change in the crystalline form (polymorphism) has occurred during the experiment.[14]

-

Data Presentation and Interpretation

The quantitative results from the solubility assays should be summarized in a clear and concise table. The following table presents a hypothetical solubility profile for "2-Methylsulfonyl-5-(piperidin-1-yl)aniline" to serve as an example.

| Solvent System | Temperature (°C) | pH (Initial) | pH (Final) | Solubility (µg/mL) | Solubility (mM) |

| Aqueous Buffers | |||||

| 0.1 N HCl | 37 | 1.2 | 1.25 | >2000 | >7.4 |

| Acetate Buffer | 37 | 4.5 | 4.8 | 850 | 3.1 |

| Phosphate Buffer | 37 | 6.8 | 7.1 | 55 | 0.2 |

| Phosphate Buffered Saline (PBS) | 37 | 7.4 | 7.5 | 40 | 0.15 |

| Organic Solvents | |||||

| Methanol | 25 | N/A | N/A | >5000 | >18.5 |

| Ethanol | 25 | N/A | N/A | 2500 | 9.2 |

| Acetone | 25 | N/A | N/A | 1500 | 5.5 |

| Dichloromethane | 25 | N/A | N/A | 3000 | 11.1 |

| Cyclohexane | 25 | N/A | N/A | <5 | <0.02 |

| Biorelevant Media | |||||

| FaSSIF | 37 | 6.5 | 6.6 | 95 | 0.35 |

| FeSSIF | 37 | 5.0 | 5.2 | 650 | 2.4 |

Interpreting the Results:

-

pH-Dependent Solubility: The hypothetical data clearly illustrates the significant impact of pH. The high solubility in acidic conditions (pH 1.2) is consistent with the protonation of the basic nitrogen atoms in the aniline and piperidine moieties. The decreasing solubility with increasing pH is a classic profile for a basic compound.

-

Organic Solvent Solubility: The data suggests good solubility in polar protic (methanol, ethanol) and polar aprotic (acetone, dichloromethane) solvents, and very poor solubility in non-polar solvents like cyclohexane. This profile is consistent with a molecule containing multiple polar functional groups.

-

Biorelevant Media: The higher solubility in FeSSIF compared to FaSSIF suggests that the presence of bile salts and lipids in the fed state may enhance the solubilization of the compound, which has important implications for food effects on drug absorption.[14]

Beyond the Basics: Advanced Strategies and Future Directions

Should the intrinsic solubility of "2-Methylsulfonyl-5-(piperidin-1-yl)aniline" prove to be a limiting factor for its development, several advanced strategies can be explored:

-

Salt Formation: Given the basic nature of the molecule, forming a salt with a pharmaceutically acceptable acid is a primary and highly effective method to significantly increase aqueous solubility and dissolution rate.[8]

-

Co-solvents: The use of water-miscible organic co-solvents such as ethanol or polyethylene glycols (PEGs) can be an effective strategy for liquid formulations.[8]

-

Complexation with Cyclodextrins: Cyclodextrins can encapsulate the poorly soluble molecule within their hydrophobic cavity, forming an inclusion complex with enhanced aqueous solubility.[8]

Conclusion

A thorough understanding of the solubility of "2-Methylsulfonyl-5-(piperidin-1-yl)aniline" is not merely an academic exercise; it is a fundamental prerequisite for its successful development as a potential therapeutic agent.[3][5] By employing a systematic approach that begins with a structural analysis and progresses to rigorous thermodynamic solubility testing using the shake-flask method, researchers can generate the high-quality, reliable data needed to make informed decisions. This guide provides the necessary framework to de-risk development, optimize formulations, and ultimately, unlock the full therapeutic potential of this and other novel chemical entities.

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

Whyte, B. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

-

Ionescu, C. (2020). The Importance of Solubility for New Drug Molecules. Pharmacy & Pharmacology International Journal, 8(3), 138-142. [Link]

-

Rowan Scientific. (n.d.). Predicting Solubility. [Link]

-

Veranova. (n.d.). Improving solubility and accelerating drug development. [Link]

-

Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. [Link]

-

Al-Shorbaji, M., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics, 15(1), 93. [Link]

-

Gleeson, M. P. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 122(6), 5936-5975. [Link]

-

Fiveable. (2025). Sulfonyl Group Definition. [Link]

-

Van der Lee, A., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 68(11), e17831. [Link]

-

Creative Bioarray. (2025). Aqueous Solubility Assays. [Link]

-

Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

Speaker, T. G., & Kester, A. (2002). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 9(4), 6-11. [Link]

-

Saal, C., & Petereit, A. C. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 589-595. [Link]

-

Vasanthanathan, P., et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Computer-Aided Molecular Design, 38(2), 12. [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. [Link]

-

Brittain, H. G. (2012). Thermodynamic vs. kinetic solubility: Knowing which is which. American Pharmaceutical Review, 15(4), 10-15. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. [Link]

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

-

Ataman Kimya. (n.d.). PIPERIDINE. [Link]

-

Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. Journal of Pharmaceutical Sciences, 99(12), 4884-4903. [Link]

-

Wikipedia. (n.d.). Piperidine. [Link]

-

Miller, J. M., et al. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

-

Abrahamsson, B., et al. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Onishi, H., et al. (2021). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. ACS Omega, 6(10), 6848-6856. [Link]

-

Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. [Link]

-

Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 389. [Link]

-

Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

-

Food and Drug Administration, Taiwan. (n.d.). ICH Harmonised Guideline Biopharmaceutics Classification System-Based Biowaivers M9. [Link]

-

Britannica. (2026). Organosulfur compound. [Link]

-

Martínez, F., & Gómez, A. (2003). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808. [Link]

-

ResearchGate. (2025). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bmglabtech.com [bmglabtech.com]

- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. veranova.com [veranova.com]

- 5. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 6. fiveable.me [fiveable.me]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. ovid.com [ovid.com]

- 12. enamine.net [enamine.net]

- 13. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. raytor.com [raytor.com]

- 15. researchgate.net [researchgate.net]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. database.ich.org [database.ich.org]

- 18. ema.europa.eu [ema.europa.eu]

- 19. pharmaexcipients.com [pharmaexcipients.com]

- 20. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis protocol for "2-Methylsulfonyl-5-(piperidin-1-yl)aniline" derivatives.

Application Note: Modular Synthesis of 2-Methylsulfonyl-5-(piperidin-1-yl)aniline Scaffolds

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-Methylsulfonyl-5-(piperidin-1-yl)aniline . This scaffold is a critical pharmacophore in kinase inhibitor development (e.g., ALK, ROS1 inhibitors similar to the Ceritinib core).

Unlike "quick-and-dirty" medicinal chemistry routes that rely on expensive palladium-catalyzed couplings of pre-functionalized anilines, this guide presents a Process Chemistry Route . This approach utilizes classical Nucleophilic Aromatic Substitution (SNAr) principles to build the molecule from inexpensive commodity chemicals (2,5-dichloronitrobenzene), ensuring cost-efficiency and scalability.

Key Technical Advantages:

-

Regiocontrol: Exploits the differential electronic activation of nitro and sulfone groups to direct substitutions without protecting groups.

-

Metal-Free Assembly: Steps 1–3 avoid transition metals, reducing purification burdens (metal scavenging) in late-stage GMP steps.

-

Self-Validating: The distinct NMR shifts of the methyl-sulfone and piperidine ring provide immediate structural confirmation at each step.

Strategic Analysis & Retrosynthesis

The synthesis hinges on the "Ortho-Activation / Para-Activation" toggle.

-

Nitro Group (Ortho-Director): In the starting material, the nitro group activates the ortho-chlorine for displacement by thiomethoxide.

-

Sulfone Group (Para-Director): Once the sulfide is oxidized to a sulfone, it becomes a potent electron-withdrawing group (EWG) that activates the para-chlorine (originally meta to the nitro) for displacement by piperidine.

Figure 1: Retrosynthetic logic exploiting sequential electronic activation.

Detailed Experimental Protocols

Step 1: Regioselective Thio-arylation

Objective: Selective displacement of the C2-chloride (ortho to nitro). Rationale: The C2 position is activated by the strong inductive and resonance electron-withdrawing effect of the ortho-nitro group. The C5 position is meta to the nitro group and is electronically silent towards SNAr.

Materials:

-

2,5-Dichloronitrobenzene (1.0 equiv)

-

Sodium thiomethoxide (NaSMe) (1.1 equiv)

-

THF (anhydrous, 5 vol)

Protocol:

-

Dissolve 2,5-dichloronitrobenzene in THF and cool to 0°C.

-

Add NaSMe portion-wise to control the exotherm.

-

Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

-

In-Process Control (IPC): TLC (Hexane/EtOAc 9:1). Product is more polar than SM.

-

Workup: Quench with water. Extract with EtOAc.[1][2] Wash organic layer with brine.

-

Yield: Expect >90% of 2-thiomethyl-5-chloronitrobenzene .

Step 2: Oxidation to Sulfone

Objective: Convert the electron-donating sulfide into a strong electron-withdrawing sulfone.

Materials:

-

Step 1 Product

-

mCPBA (2.2 equiv) or Oxone (potassium peroxymonosulfate)

-

DCM (Dichloromethane)

Protocol:

-

Dissolve the sulfide in DCM at 0°C.

-

Add mCPBA slowly (exothermic).

-

Stir at RT for 4–6 hours.

-

Workup: Wash with saturated NaHCO3 (to remove m-chlorobenzoic acid byproduct) and Na2S2O3 (to quench peroxides).

-

Validation: 1H NMR will show a characteristic downfield shift of the S-Me peak from ~2.5 ppm (sulfide) to ~3.2 ppm (sulfone).

Step 3: The "Crossover" SNAr (Piperidine Installation)

Objective: Displacement of the C5-chloride. Mechanism: The newly formed sulfone at C2 is a powerful EWG. The C5-chloride is para to this sulfone. This geometric arrangement allows the sulfone to stabilize the Meisenheimer complex, facilitating the displacement.

Materials:

-

2-Methylsulfonyl-5-chloronitrobenzene (1.0 equiv)

-

Piperidine (2.0 equiv)

-

K2CO3 (2.0 equiv)[3]

-

DMF or DMSO (5 vol)

Protocol:

-

Suspend the substrate and base in DMF.

-

Add piperidine.

-

Heat to 80–100°C. (Note: The chloride is deactivated by the meta-nitro group but activated by the para-sulfone; heat is required).

-

Monitor until consumption of starting material.

-

Workup: Pour into ice water. The product, 2-methylsulfonyl-5-(piperidin-1-yl)nitrobenzene , typically precipitates as a yellow/orange solid. Filtration avoids aqueous extraction issues with DMF.

Step 4: Nitro Reduction to Aniline

Objective: Final conversion to the target API intermediate.

Materials:

-

Step 3 Nitro compound

-

10% Pd/C (5 wt% loading)

-

Methanol/THF (1:1)

-

Hydrogen gas (balloon or 1 atm)

Protocol:

-

Dissolve substrate in MeOH/THF.

-

Add Pd/C catalyst under nitrogen stream.

-

Purge with Hydrogen and stir at RT for 4 hours.

-

Safety: Filter through Celite under nitrogen (pyrophoric catalyst risk).

-

Concentrate filtrate to obtain 2-Methylsulfonyl-5-(piperidin-1-yl)aniline .

Data Summary & Troubleshooting

| Parameter | Step 1 (Sulfide) | Step 2 (Sulfone) | Step 3 (Piperidine) | Step 4 (Aniline) |

| Key Reagent | NaSMe | mCPBA / Oxone | Piperidine / Heat | H2 / Pd-C |

| Critical Temp | 0°C (Control regioselectivity) | 0°C to RT | 80–100°C | RT |

| Typical Yield | 90–95% | 85–90% | 75–85% | 95% |

| Appearance | Yellow Solid | White/Off-white Solid | Orange/Yellow Solid | Off-white/Tan Solid |

| 1H NMR Marker | S-Me: ~2.5 ppm | S-Me: ~3.2 ppm | Piperidine CH2: ~3.4 ppm | NH2: Broad singlet |

Troubleshooting Guide:

-

Problem: Bis-substitution in Step 1 (Sulfide attacking both Cl).

-

Solution: Ensure strictly 1.0–1.1 equiv of NaSMe and keep temp at 0°C. The meta-Cl is much less reactive, so low temp favors the kinetic ortho product.

-

-

Problem: Incomplete reaction in Step 3.

-

Solution: Switch solvent to DMSO (higher dielectric constant stabilizes the transition state) or increase temp to 120°C.

-

-

Problem: "Sticky" product in Step 4.

-

Solution: Anilines can oxidize. Store under Argon/Nitrogen. If purple/brown, wash with cold ether.

-

Pathway Visualization

Figure 2: Step-by-step reaction workflow with critical intermediate states.

References

- Regioselectivity in SNAr Reactions: Title: "Nucleophilic Aromatic Substitution of 2,4-Dichloronitrobenzene." Context: Establishes the preference for ortho-substitution by thiolates due to nitro-group activation. Source: BenchChem Guide to SNAr Reactivity.

-

Sulfone Activation in SNAr

- Title: "Reactivity and Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles."

- Context: Details the electronic activation provided by sulfone groups compared to nitro groups.

- Source: Pen & Prosperity / VGCET.

-

URL:[Link]

-

Nitro Reduction Protocols

- Title: "Reduction of Nitrobenzene to Aniline (Sn/HCl vs Catalytic Hydrogen

- Context: Validates the use of Pd/C for clean reduction when halogens are not labile (or when using H2/Pd in the absence of labile halogens; note: sulfones are stable to H2/Pd).

- Source: OrgoSolver / StackExchange Chemistry.

-

URL:[Link]

-

Commercial Availability of Core Fragment

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154 [data.epo.org]

- 4. 5-bromo-2-(methylsulfonyl)aniline | 400610-51-7 [amp.chemicalbook.com]

Application Notes & Protocols: The Strategic Utility of 2-Methylsulfonyl-5-(piperidin-1-yl)aniline in Modern Pharmaceutical Synthesis

Abstract

This document provides a comprehensive technical guide on the synthesis, purification, and application of 2-Methylsulfonyl-5-(piperidin-1-yl)aniline , a key intermediate in the development of contemporary pharmaceutical agents. Its unique trifunctional architecture—comprising a reactive aniline moiety, a metabolically stable sulfone group, and a versatile piperidine ring—renders it a valuable building block for creating complex molecules, particularly in the realm of kinase inhibitors and other targeted therapies. This guide offers detailed, field-tested protocols and explains the scientific rationale behind methodological choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry for researchers in drug discovery and development.

Introduction: A Multifunctional Intermediate of Strategic Importance

In the landscape of medicinal chemistry, the success of a drug discovery program often hinges on the strategic selection of key building blocks. 2-Methylsulfonyl-5-(piperidin-1-yl)aniline is a prime example of such a scaffold, engineered for purpose and versatility. The piperidine ring is a highly prevalent motif in approved drugs, often utilized to enhance solubility, modulate lipophilicity, and occupy specific hydrophobic pockets in target proteins.[1] The aniline group serves as a primary synthetic handle, enabling a wide array of transformations, most notably the formation of nitrogen-containing heterocycles that are fundamental to many pharmacophores.

The methylsulfonyl group is not merely a passive substituent; it is a critical modulator of physicochemical properties. As a strong hydrogen bond acceptor and a metabolically robust group, it can significantly enhance aqueous solubility and improve the pharmacokinetic profile of a final drug candidate. Its electron-withdrawing nature also influences the reactivity of the aniline ring. This guide elucidates the synthesis of this intermediate and demonstrates its application in the construction of a core structure relevant to modern targeted therapies, such as kinase inhibitors.[2][3][4]

Physicochemical Properties & Safety Data

A thorough understanding of the physical properties and safety profile of an intermediate is paramount for its effective and safe use in a laboratory setting.

Compound Properties

| Property | Value | Source / Note |

| IUPAC Name | 2-(Methylsulfonyl)-5-(piperidin-1-yl)aniline | - |

| Molecular Formula | C₁₂H₁₈N₂O₂S | Calculated |

| Molecular Weight | 254.35 g/mol | Calculated |

| CAS Number | Not broadly indexed. Structure-based search required. | - |

| Appearance | Predicted to be a solid, ranging from off-white to yellow/brown. | Based on similar aniline derivatives. |

| Solubility | Expected to be soluble in organic solvents like DCM, EtOAc, and MeOH. | Predicted |

| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents and acids.[5][6][7] | Recommended |

Critical Safety Precautions

As a substituted aniline derivative, 2-Methylsulfonyl-5-(piperidin-1-yl)aniline requires careful handling. The following precautions are derived from safety data sheets for structurally related compounds and are considered best practice.[5][6][8]

-

Handling: All manipulations should be conducted inside a certified chemical fume hood.[5] Avoid dust formation and inhalation. Avoid contact with skin, eyes, and clothing.[7]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields.[8]

-

First Aid:

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[5]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[7]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5]

Synthesis Protocol for 2-Methylsulfonyl-5-(piperidin-1-yl)aniline

The following two-step protocol describes a reliable and scalable synthesis route starting from a commercially available nitrobenzene precursor. This pathway leverages a nucleophilic aromatic substitution (SNA_r) followed by a standard nitro group reduction.

Workflow Diagram: Synthesis Pathway

Caption: Synthetic workflow for the target intermediate.

Materials and Equipment

| Reagents & Solvents | Equipment |

| 1-Fluoro-2-nitro-4-(methylsulfonyl)benzene | Round-bottom flasks |

| Piperidine | Magnetic stirrer with heating mantle |

| Potassium Carbonate (K₂CO₃), anhydrous | Condenser and inert gas line (N₂/Ar) |

| Dimethylformamide (DMF), anhydrous | TLC plates (silica gel) |

| Palladium on Carbon (Pd/C), 10% wt. | Filtration apparatus (Büchner funnel) |

| Methanol (MeOH) or Ethyl Acetate (EtOAc) | Rotary evaporator |

| Dichloromethane (DCM) | Glassware for extraction |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | pH paper |

| Brine (saturated NaCl solution) | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - |

| Hydrogen source (balloon or Parr shaker) | - |

Step 1: Synthesis of 1-(4-Methylsulfonyl-3-nitrophenyl)piperidine

This step involves the nucleophilic aromatic substitution of the fluorine atom, which is activated by the two strongly electron-withdrawing nitro and sulfonyl groups.

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 1-fluoro-2-nitro-4-(methylsulfonyl)benzene (10.0 g, 1.0 eq).

-

Reagent Addition: Add anhydrous potassium carbonate (1.5 eq) and anhydrous DMF (100 mL).

-

Piperidine Addition: Add piperidine (1.2 eq) dropwise to the stirring suspension at room temperature.

-

Reaction: Heat the mixture to 90 °C and stir for 4-6 hours. The reaction progress should be monitored by TLC (e.g., 30% ethyl acetate in hexanes). The starting material is UV active and the product will appear as a new, typically more polar, spot.

-

Work-up:

-

Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water. A solid precipitate should form.

-

Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.

-

Wash the solid thoroughly with water (3 x 100 mL) and then with a small amount of cold diethyl ether to aid in drying.

-

-

Drying: Dry the resulting yellow solid under vacuum to yield the intermediate, 1-(4-methylsulfonyl-3-nitrophenyl)piperidine. The product is typically of sufficient purity for the next step.

Step 2: Reduction to 2-Methylsulfonyl-5-(piperidin-1-yl)aniline

Catalytic hydrogenation is a clean and efficient method for reducing the nitro group to an amine without affecting the sulfonyl group.

-

Setup: Place the intermediate from Step 1 (e.g., 12.0 g, 1.0 eq) in a 500 mL flask suitable for hydrogenation (e.g., a heavy-walled round-bottom flask or a Parr shaker vessel).

-

Solvent and Catalyst: Add methanol or ethyl acetate (200 mL). Carefully, under an inert atmosphere (N₂ or Ar), add 10% Pd/C (5-10% by weight of the substrate). Caution: Pd/C can be pyrophoric.

-

Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (or place the vessel on a Parr apparatus). Evacuate the flask and backfill with hydrogen three times.

-

Reaction: Stir the mixture vigorously under a positive pressure of hydrogen (1 atm from a balloon or ~50 psi on a Parr shaker) at room temperature. The reaction is typically complete within 2-4 hours. Monitor by TLC until the starting material is fully consumed.

-

Work-up:

-

Carefully purge the reaction vessel with an inert gas (N₂ or Ar).

-

Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad may be flammable; do not allow it to dry completely before quenching. Wash the pad with additional solvent (MeOH or EtOAc).

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

-

Purification and Characterization

The crude product obtained from the hydrogenation step is often of high purity but can be further purified if necessary.

Purification Protocol

-

Recrystallization: If the crude product is a solid, recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes is often effective.

-

Column Chromatography: For higher purity, silica gel chromatography can be performed. A gradient elution system, for example, starting with 10% and increasing to 50% ethyl acetate in hexanes, is a good starting point for separating the polar aniline product from any non-polar impurities.

Analytical Characterization

Confirmation of the final structure is achieved through standard spectroscopic methods.

-

¹H NMR: Expect to see signals corresponding to the aromatic protons (typically in the 6.5-7.5 ppm range, showing characteristic splitting patterns), the aniline -NH₂ protons (a broad singlet), the methylsulfonyl -CH₃ protons (a sharp singlet around 3.0 ppm), and the piperidine protons (multiplets in the aliphatic region, ~1.5-3.5 ppm).

-

¹³C NMR: Signals for the aromatic carbons, the methylsulfonyl carbon, and the distinct carbons of the piperidine ring should be present.

-

Mass Spectrometry (MS): In ESI+ mode, the primary ion observed should correspond to the protonated molecule [M+H]⁺ at m/z 255.3.

-

Purity Analysis: Purity should be assessed using HPLC, with a target of >98% for use in subsequent pharmaceutical synthesis steps.

Application in Kinase Inhibitor Synthesis

The aniline functionality of 2-Methylsulfonyl-5-(piperidin-1-yl)aniline is a superb nucleophile for constructing the hinge-binding motifs found in many kinase inhibitors. A common synthetic strategy involves its condensation with a suitably activated pyrimidine core.

Application Workflow: Synthesis of a Pyrimidine Core

Caption: Application in forming a key aminopyrimidine scaffold.

Protocol: Synthesis of an N-Aryl-pyrimidin-4-amine Core

This protocol describes the reaction of the title intermediate with a dichloropyrimidine, a common precursor in the synthesis of inhibitors targeting kinases like EGFR, VEGFR, or PI3K.[2][9]

-

Setup: In a microwave vial or a sealed tube, combine 2-Methylsulfonyl-5-(piperidin-1-yl)aniline (1.0 eq), 2,4-dichloro-5-ethylpyrimidine (1.1 eq), and a suitable solvent such as n-butanol or 2-propanol (0.1 M concentration).

-

Base Addition: Add a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) (2.0 eq).

-

Reaction: Seal the vessel and heat the mixture to 120-140 °C for 12-18 hours. Alternatively, microwave irradiation (e.g., 150 °C for 30-60 minutes) can significantly accelerate the reaction. The reaction proceeds via a regioselective SNA_r, with the more reactive chlorine at the C4 position of the pyrimidine being displaced first.

-

Monitoring: Follow the reaction by TLC or LC-MS until the aniline starting material is consumed.

-

Work-up and Purification:

-

Cool the reaction mixture and concentrate it under reduced pressure.

-

Dissolve the residue in ethyl acetate or DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to isolate the desired N-(2-Methylsulfonyl-5-(piperidin-1-yl)phenyl)-2-chloro-5-ethylpyrimidin-4-amine. This product can then be further elaborated at the C2 position to complete the synthesis of a final drug molecule.

-

Conclusion

2-Methylsulfonyl-5-(piperidin-1-yl)aniline is a high-value intermediate whose rational design incorporates features that are highly desirable in modern drug candidates. The protocols detailed herein provide a robust and reproducible framework for its synthesis and application. By understanding the causality behind each experimental step, from solvent choice in an SNA_r reaction to catalyst selection in a hydrogenation, researchers can confidently scale, adapt, and troubleshoot these procedures, accelerating the path from chemical synthesis to innovative therapeutic agents.

References

-

ResearchGate. (n.d.). Synthetic route for the synthesis of 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl) quinolone-3-carbaldehyde derivatives 4a–c. Retrieved February 14, 2026, from [Link]

-

BindingDB. (n.d.). Patents in BindingDB. Retrieved February 14, 2026, from [Link]

-

European Patent Office. (2015, July 15). Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154. Retrieved February 14, 2026, from [Link]

-

Xiang, H. Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][5][6][7]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. [Link]

-

MDPI. (2021, January 27). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Retrieved February 14, 2026, from [Link]

-

MDPI. (n.d.). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents. Retrieved February 14, 2026, from [Link]

-

PubMed. (n.d.). Effect of the protein kinase inhibitors, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7 and N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide H-8 on Lewis lung carcinoma tumor progression. Retrieved February 14, 2026, from [Link]

- Google Patents. (2016, May 26). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.

-

PubChem. (n.d.). 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions - Patent US-8119648-B2. Retrieved February 14, 2026, from [Link]

-

Beilstein Journals. (2011, April 18). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Retrieved February 14, 2026, from [Link]

-

European Patent Office. (2016, August 4). 4-(THIAZOL-5-YL)PYRIMIDIN-2-AMINE DERIVATIVES AS THERAPEUTIC COMPOUNDS - EP 3957637 A1. Retrieved February 14, 2026, from [Link]

-

OSHA. (n.d.). Aniline Method. Retrieved February 14, 2026, from [Link]

-

Frontiers. (2021, May 2). Novel Pan-Pim Kinase Inhibitors With Imidazopyridazine and Thiazolidinedione Structure Exert Potent Antitumor Activities. Retrieved February 14, 2026, from [Link]

-

ACS Publications. (n.d.). Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (2012, October). Synthesis and Antimicrobial Activity of Some Novel Thiazolidinones Containing 1-(Methylsulfonyl) Piperidine Moiety. Retrieved February 14, 2026, from [Link]

-

PubMed Central. (2024, December 5). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][5][6][7]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs. Retrieved February 14, 2026, from [Link]

-

PubMed Central. (n.d.). Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans. Retrieved February 14, 2026, from [Link]

-

Organic Chemistry Portal. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Retrieved February 14, 2026, from [Link]

Sources

- 1. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach | MDPI [mdpi.com]

- 2. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of the protein kinase inhibitors, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7 and N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide H-8 on Lewis lung carcinoma tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Novel Pan-Pim Kinase Inhibitors With Imidazopyridazine and Thiazolidinedione Structure Exert Potent Antitumor Activities [frontiersin.org]

- 5. fishersci.ca [fishersci.ca]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. file.chemscene.com [file.chemscene.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. mch.estranky.sk [mch.estranky.sk]

Application Note: Pre-Clinical In Vitro Profiling of Scaffold 2-Methylsulfonyl-5-(piperidin-1-yl)aniline

Executive Summary & Compound Rationale

This application note details the experimental design for the in vitro characterization of 2-Methylsulfonyl-5-(piperidin-1-yl)aniline . This molecule represents a "privileged scaffold" in medicinal chemistry, combining three distinct pharmacophoric features:

-

Sulfonyl Group (

): A strong hydrogen bond acceptor often used to target active site residues (e.g., in kinase inhibitors like Ceritinib or COX-2 inhibitors). -

Piperidine Ring: A solubilizing aliphatic heterocycle that modulates lipophilicity and basicity (

~10-11). -

Aniline Amine (

): A versatile chemical handle for coupling (amide/urea formation) and a key interaction point for hydrogen bonding.

Research Context: This compound is typically utilized as a Lead Fragment or Intermediate . Therefore, the experimental focus is not on a single therapeutic target, but on ADME-Tox profiling to validate its suitability as a drug building block. The protocols below prioritize assessing solubility , metabolic stability (crucial due to the piperidine ring), and cellular safety .

Chemical Handling & Formulation Strategy

Challenge: Sulfonyl-anilines can exhibit high crystallinity (high melting points) and poor aqueous solubility, while the piperidine moiety introduces pH-dependent solubility.

Protocol A: Stock Solution Preparation

-

Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (Grade

99.9%). -

Concentration: 10 mM standard stock.

-

Storage: -20°C in amber glass vials (aniline is light/oxidation sensitive).

Step-by-Step Formulation:

-

Weigh approximately 2-5 mg of the solid compound.

-

Calculate the required DMSO volume:

. -

Vortex for 60 seconds. If particulates remain, sonicate at 37°C for 5 minutes.

-

QC Check: Verify solution clarity via visual inspection. If precipitation occurs upon dilution into aqueous buffer (Step 3), reduce stock concentration to 1 mM.

Metabolic Stability Profiling (Microsomal Stability)

Scientific Rationale: The piperidine ring is a known "metabolic soft spot," susceptible to oxidative metabolic clearance via Cytochrome P450 (CYP) enzymes (specifically CYP2D6 and CYP3A4). Additionally, the aniline moiety is prone to Phase II N-acetylation. Early identification of these liabilities is critical.[1]

Experimental Design: Liver Microsome Incubation

| Parameter | Condition |

| Test System | Pooled Human/Rat Liver Microsomes (HLM/RLM) |

| Compound Conc. | 1 |

| Microsome Conc. | 0.5 mg/mL protein |

| Cofactor | NADPH (1 mM) |

| Time Points | 0, 5, 15, 30, 45, 60 min |

| Analysis | LC-MS/MS (MRM mode) |

Protocol B: Stability Assay

-

Pre-incubation: Mix Microsomes (0.5 mg/mL) + Phosphate Buffer (100 mM, pH 7.4) + Test Compound (1

M) at 37°C for 5 mins. -

Initiation: Add NADPH (1 mM final) to start the reaction.

-

Sampling: At each time point, remove 50

L aliquot. -

Quenching: Immediately dispense into 150

L ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide). -

Centrifugation: 4000 rpm for 20 mins at 4°C to pellet proteins.

-

Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Data Output: Calculate Intrinsic Clearance (

Visualization of Metabolic Pathways & Workflow

The following diagram illustrates the experimental workflow and the specific metabolic liabilities associated with this scaffold.

Figure 1: Integrated experimental workflow for scaffold profiling, highlighting critical metabolic soft spots (piperidine oxidation).

Permeability Screening (PAMPA)

Scientific Rationale: To determine if the compound can cross biological membranes (passive diffusion) or if the sulfone group renders it too polar. The Parallel Artificial Membrane Permeability Assay (PAMPA) is the industry standard for this early check.

Protocol C: PAMPA Workflow

-

Donor Plate: Prepare 10

M compound in pH 7.4 buffer (with 5% DMSO). Add 150 -

Membrane: Coat the PVDF filter of the acceptor plate with 5

L of GIT-0 lipid solution (dodecane/lecithin mixture). -

Acceptor Plate: Add 200

L of blank buffer (pH 7.4) to acceptor wells. -

Sandwich: Place acceptor plate on top of donor plate.

-

Incubation: 4 hours at room temperature in a humidity chamber (prevent evaporation).

-

Quantification: Separate plates and measure UV absorbance (250-500 nm) or LC-MS/MS of both donor and acceptor compartments.

Calculation:

Cytotoxicity Screening (MTT Assay)

Scientific Rationale: Before using this scaffold in synthesis, ensure the fragment itself is not inherently cytotoxic. Sulfonyl anilines can sometimes generate reactive metabolites (quinone-imines) that cause cellular stress.

Protocol D: Cell Viability

-

Cell Line: HepG2 (Liver) or HEK293 (Kidney).

-

Seeding: 5,000 cells/well in 96-well plates. Allow attachment (24h).

-

Treatment: 8-point dose response (0.1

M to 100 -

Duration: 48 hours incubation.

-

Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.

References

-

Di, L., et al. (2025). In vitro metabolic stability of piperidine vs. pyrrolidine analogs. BenchChem Application Notes. Link

- Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard text for ADME protocols).

-

Creative Biolabs. (2025). In Vitro ADME Assays: Principles, Applications & Protocols. Link

-

National Center for Advancing Translational Sciences (NCATS). (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection. Assay Guidance Manual. Link

-

Sygnature Discovery. (2025).[2][3] In Vitro ADME & Physicochemical Profiling. Link

Sources

Application Notes and Protocols for the Evaluation of 2-Methylsulfonyl-5-(piperidin-1-yl)aniline as a Potential Kinase Inhibitor Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the investigation of "2-Methylsulfonyl-5-(piperidin-1-yl)aniline" as a novel scaffold for the development of kinase inhibitors. While this specific molecule is not extensively characterized in current literature, its structural motifs—a substituted aniline core bearing a sulfonyl group and a piperidine moiety—are present in known bioactive compounds, suggesting its potential as a valuable starting point for medicinal chemistry campaigns. This guide offers a structured approach, from a proposed synthesis of the core scaffold to detailed protocols for its evaluation through biochemical, cellular, and preliminary in vivo assays. The overarching goal is to equip researchers with the necessary theoretical framework and practical methodologies to explore the potential of this and similar chemical matter in the context of kinase inhibitor discovery.

Introduction: The Rationale for Investigating Novel Kinase Inhibitor Scaffolds

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases.

The aniline scaffold is a privileged structure in kinase inhibitor design, often serving as a key pharmacophore that interacts with the hinge region of the kinase ATP-binding site. Furthermore, the sulfonyl group can act as a hydrogen bond acceptor, while the piperidine moiety can be modified to enhance solubility and interact with solvent-exposed regions of the kinase. This combination of features in "2-Methylsulfonyl-5-(piperidin-1-yl)aniline" presents a compelling starting point for a kinase inhibitor discovery program.

This guide will follow a logical progression for the evaluation of this novel scaffold, beginning with its synthesis and characterization, followed by a tiered screening approach to identify potential kinase targets and assess cellular activity.

Synthesis and Characterization of the Core Scaffold

A plausible synthetic route for "2-Methylsulfonyl-5-(piperidin-1-yl)aniline" can be envisioned through a multi-step process, leveraging well-established organic chemistry transformations. One potential approach is outlined below, commencing from a commercially available starting material.

Proposed Synthetic Pathway

Sources

Application Note: Biological Profiling of 2-Methylsulfonyl-5-(piperidin-1-yl)aniline Scaffolds

Abstract & Scope

This Application Note provides a comprehensive protocol for the biological evaluation of 2-Methylsulfonyl-5-(piperidin-1-yl)aniline (CAS 942474-53-5). Structurally characterized by a sulfonyl-substituted aniline core with a piperidine moiety, this compound represents a critical pharmacophore scaffold often utilized in the synthesis of next-generation Anaplastic Lymphoma Kinase (ALK) and ROS1 inhibitors (e.g., analogs of Ceritinib or Brigatinib).

This guide is designed for medicinal chemists and biologists conducting Fragment-Based Drug Discovery (FBDD) or intermediate qualification . It details workflows for solubility optimization, cytotoxicity profiling (to rule out scaffold-inherent toxicity), and cellular target engagement assays in ALK-driven cancer models.

Chemical Properties & Reagent Preparation[1]

Before initiating cell-based assays, the physicochemical properties of the scaffold must be managed to prevent precipitation-induced artifacts.

| Property | Specification |

| Chemical Name | 2-Methylsulfonyl-5-(piperidin-1-yl)aniline |

| CAS Number | 942474-53-5 |

| Molecular Weight | ~254.35 g/mol |

| Solubility (DMSO) | > 50 mM (Recommended Stock) |

| Solubility (Water) | Low/Negligible (Requires organic co-solvent) |

| Stability | Stable at -20°C (Solid); Use fresh DMSO stocks within 1 month |

Stock Solution Protocol

-

Weighing: Accurately weigh 10 mg of the compound in a glass vial (avoid plastics that may leach plasticizers).

-

Dissolution: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a 50 mM stock concentration. Vortex for 30 seconds.

-

Sterilization: If using in long-term culture (>24h), filter-sterilize using a 0.22 µm PTFE syringe filter.

-

Storage: Aliquot into amber vials (20 µL/vial) to avoid freeze-thaw cycles. Store at -20°C.

Experimental Workflow: Biological Profiling

The following flowchart outlines the logical progression from compound preparation to functional validation.

Figure 1: Sequential workflow for qualifying kinase inhibitor scaffolds.

Protocol 1: Differential Cytotoxicity Screening

Objective: To distinguish between specific anti-proliferative activity (against ALK+ cancer cells) and non-specific chemotoxicity (against normal cells).

Cell Models

-

H3122 or H2228: Human non-small cell lung cancer (NSCLC) lines expressing EML4-ALK fusion (Target positive).

-

HEK293: Human Embryonic Kidney cells (Target negative/toxicity control).

Materials

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

-

96-well white-walled, clear-bottom plates (Corning).

-

Assay Media: RPMI-1640 + 10% FBS (H3122); DMEM + 10% FBS (HEK293).

Step-by-Step Procedure

-

Seeding:

-

Harvest cells and resuspend to 50,000 cells/mL.

-

Dispense 100 µL/well (5,000 cells) into the 96-well plate.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

-

-

Compound Treatment:

-

Prepare a 3-fold serial dilution of the 50 mM stock in DMSO (8 points).

-

Dilute these DMSO points 1:500 into pre-warmed culture media (2x final concentration).

-

Add 100 µL of the 2x compound media to the cell plates.

-

Final concentrations: 100 µM, 33 µM, 11 µM, ..., 0.04 µM. (Final DMSO = 0.2%).

-

Include Vehicle Control (0.2% DMSO) and Positive Control (1 µM Ceritinib) .

-

-

Incubation: Incubate plates for 72 hours .

-

Readout:

-

Equilibrate plate and CellTiter-Glo reagent to room temperature.

-

Add 100 µL CellTiter-Glo reagent to each well.

-

Shake orbitally for 2 minutes; incubate static for 10 minutes.

-

Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

-

Data Analysis

Calculate % Viability relative to DMSO control. Plot dose-response curves (Log[Inhibitor] vs. Normalized Response) to determine IC₅₀ values.

-

Success Criteria: IC₅₀ (H3122) < 10 µM; IC₅₀ (HEK293) > 50 µM. (Indicates therapeutic window).

Protocol 2: Cellular Target Engagement (Phospho-ALK ELISA)

Objective: To verify if the scaffold or its derivative inhibits the phosphorylation of ALK (Tyr1604), confirming mechanism of action.

Materials

-

PathScan® Phospho-ALK (Tyr1604) Sandwich ELISA Kit (Cell Signaling Technology #7324).

-

Lysis Buffer: 1x Cell Lysis Buffer + 1 mM PMSF.

Step-by-Step Procedure

-

Culture: Seed H3122 cells in 6-well plates (5 x 10⁵ cells/well). Incubate 24h.

-

Starvation (Optional but Recommended): Replace media with 0.5% FBS media for 4 hours to reduce basal noise.

-

Treatment: Treat cells with the compound (at IC₉₀ concentration determined in Protocol 1) for 2 hours .

-

Lysis:

-

Wash cells 1x with ice-cold PBS.

-

Add 0.5 mL ice-cold Lysis Buffer. Scrape cells and collect lysate.

-

Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.

-

-

ELISA:

-

Add 100 µL of lysate to the ELISA microwells (coated with ALK antibody).

-

Incubate 2 hours at 37°C. Wash 4x.

-

Add Detection Antibody (Phospho-ALK Tyr1604). Incubate 1 hour. Wash 4x.

-

Add HRP-linked secondary antibody . Incubate 30 min. Wash 4x.

-

Add TMB Substrate . Develop for 10-30 mins (blue color). Stop with Stop Solution (yellow color).

-

-

Quantification: Measure Absorbance at 450 nm.

Scientific Rationale & Troubleshooting

Why this Scaffold?

The 2-Methylsulfonyl-5-(piperidin-1-yl)aniline structure contains two key features for kinase binding:

-

Sulfonyl Group: Often acts as a hydrogen bond acceptor interacting with the kinase hinge region or the solvent front.

-

Piperidine Ring: Improves solubility and pharmacokinetic properties; often protrudes into the solvent channel to improve selectivity.

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Precipitation in Media | Compound hydrophobicity | Limit final concentration to ≤50 µM; Ensure DMSO is <0.5%. |

| No Toxicity in H3122 | Poor cell permeability | Perform a PAMPA assay or check ClogP (Target 2-4). |

| High Toxicity in HEK293 | Off-target effects (e.g., hERG) | The aniline moiety may be reactive. Check for metabolic stability (microsomes). |

References

-

Marsilje, T. H., et al. (2013). "Discovery of Ceritinib (LDK378): A Potent, Selective, and Bioavailable Inhibitor of Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry, 56(14), 5675–5690.

-

Ullrich, A., et al. (2016). "ALK Inhibitors in Non-Small Cell Lung Cancer: The Latest Evidence and Developments." Journal of Hematology & Oncology, 9(1).

-

Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Protocol." Promega Technical Manual.

-

Cell Signaling Technology. "PathScan® Phospho-ALK (Tyr1604) Sandwich ELISA Kit Protocol." CST Product Literature.

Dosage and administration of "2-Methylsulfonyl-5-(piperidin-1-yl)aniline" in animal models

Application Note: Preclinical Evaluation and Administration Protocols for 2-Methylsulfonyl-5-(piperidin-1-yl)aniline

Executive Summary

This technical guide outlines the standard operating procedures (SOPs) for the formulation, dosage selection, and administration of 2-Methylsulfonyl-5-(piperidin-1-yl)aniline in preclinical animal models (primarily Rodentia).

As a functionalized aniline intermediate—structurally analogous to the "left-hand" pharmacophore of several ALK/ROS1 kinase inhibitors (e.g., Ceritinib, Brigatinib analogs)—this compound is frequently evaluated as a chemical fragment , metabolite , or impurity reference standard . Its specific structural features (an electron-deficient sulfone ring coupled with a lipophilic piperidine moiety) necessitate tailored formulation strategies to overcome poor aqueous solubility and specific safety monitoring for aniline-induced hematotoxicity.

Compound Profile & Physicochemical Properties

Understanding the physicochemical nature of the New Chemical Entity (NCE) is the prerequisite for successful in vivo delivery.

| Property | Description | Implication for Dosing |

| Chemical Name | 2-Methylsulfonyl-5-(piperidin-1-yl)aniline | Target Compound |

| CAS Number | 942474-53-5 | Verification Standard |

| Molecular Formula | C₁₂H₁₈N₂O₂S | MW: ~254.35 g/mol |

| LogP (Predicted) | ~1.8 – 2.2 | Moderate lipophilicity; likely permeable but solubility-limited. |

| pKa (Predicted) | Aniline NH₂: < 3.0 (Weak base) | Will not form stable salts with weak acids; requires strong acid or co-solvent. |

| Solubility | Low in water (< 0.1 mg/mL); High in DMSO/DMA. | Requires co-solvent or suspension formulation. |

Formulation Protocols

Due to the presence of the methylsulfonyl group (electron-withdrawing) and the piperidine ring (lipophilic), the compound exhibits "brick-dust" properties—high crystallinity and low aqueous solubility.

Protocol A: Intravenous (IV) Formulation (Solution)

Target Concentration: 1 – 5 mg/mL

Reagents:

-

Dimethyl sulfoxide (DMSO) - Grade: USP/Ph.Eur

-

PEG-400 (Polyethylene glycol)

-

Sterile Water for Injection (WFI) or Saline (0.9%)

Procedure:

-

Dissolution: Weigh the required amount of compound. Add 5% v/v DMSO and vortex/sonicate until completely dissolved (clear yellow solution).

-

Co-solvent Addition: Slowly add 40% v/v PEG-400 while vortexing. The solution may warm slightly; ensure it remains clear.

-

Dilution: Slowly add 55% v/v Sterile Water (or Saline). Note: Add water dropwise to prevent precipitation.

-

Filtration: Filter through a 0.22 µm PVDF or PES syringe filter into a sterile vial.

-

Stability Check: Observe for 1 hour. If precipitation occurs, increase PEG-400 ratio to 50% or introduce 5% Tween-80.

Protocol B: Oral (PO) Formulation (Suspension)

Target Concentration: 5 – 50 mg/mL

Reagents:

-

Methylcellulose (MC) (0.5% w/v) or Hydroxypropyl methylcellulose (HPMC)

-

Tween-80 (0.1% - 0.5% v/v)

-

Sterile Water

Procedure:

-

Wetting: Weigh the compound into a mortar or vial. Add Tween-80 (wetting agent) and triturate/vortex to form a smooth paste.

-

Suspension: Gradually add the 0.5% Methylcellulose solution while continuously stirring/vortexing to ensure homogeneity.

-

Homogenization: Sonicate for 10–15 minutes to break up aggregates.

-

QC: Verify resuspendability. The suspension should remain stable for dosing duration (mix well before each administration).

Dosage and Administration Guidelines

As an NCE/Intermediate without a fixed therapeutic dose, a Dose Escalation Strategy is required to establish the Maximum Tolerated Dose (MTD) and Pharmacokinetic (PK) profile.

Dose Selection Rationale

-

Low Dose (10 mg/kg): Expected linear PK range; suitable for determining absolute bioavailability (

). -

Mid Dose (30–50 mg/kg): Standard efficacy screening range for kinase inhibitor fragments.

-

High Dose (100–200 mg/kg): Toxicology limit test. Caution: Monitor for saturation of absorption and aniline toxicity.

Administration Volumes

-

Mouse (20–30g):

-

PO: 10 mL/kg (e.g., 0.2 mL for 20g mouse)

-

IV: 5 mL/kg (e.g., 0.1 mL for 20g mouse)

-

-

Rat (200–300g):

-

PO: 5–10 mL/kg

-

IV: 1–2 mL/kg (Slow bolus or infusion)

-

Experimental Workflow (PK/Tox Study)

Figure 1: Standard Pharmacokinetic (PK) Evaluation Workflow for NCEs.

Safety and Toxicology Monitoring

Researchers must be vigilant for class-specific toxicities associated with aniline derivatives .

Key Safety Endpoint: Methemoglobinemia Aniline metabolites (N-hydroxylamines) can oxidize hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), reducing oxygen transport capacity.

-

Clinical Signs: Cyanosis (blue/grey skin or mucous membranes), lethargy, dyspnea, chocolate-brown blood color.

-

Monitoring Protocol:

-

Observation: Monitor animals for 4 hours post-dose.

-

Blood Smear: Check for Heinz bodies (precipitated hemoglobin) in RBCs if toxicity is suspected.

-

Intervention: If signs of hypoxia appear, discontinue dosing. Methylene blue is the standard antidote but is rarely used in routine rodent tox screens; euthanasia is preferred for humane endpoints.

-

Pharmacokinetic Analysis (LC-MS/MS)

To quantify the compound in plasma, a robust analytical method is required.

-

Internal Standard: Use a structural analog (e.g., Tolbutamide or a deuterated aniline) or a generic standard like Verapamil.

-

Extraction: Protein precipitation with Acetonitrile (1:3 ratio).

-

MRM Transition (Suggested):

-

Precursor: ~255.1 [M+H]⁺

-

Product Ions: Screen for loss of methylsulfonyl (-79 Da) or piperidine fragments.

-

Data Reporting Template:

| Parameter | Unit | IV (2 mg/kg) | PO (10 mg/kg) | PO (30 mg/kg) |

| Cmax | ng/mL | — | [Value] | [Value] |

| Tmax | h | — | [Value] | [Value] |

| AUC(0-t) | ng·h/mL | [Value] | [Value] | [Value] |

| T1/2 | h | [Value] | [Value] | [Value] |

| Bioavailability (F) | % | — | (AUC_po / Dose_po) / (AUC_iv / Dose_iv) | — |

References

-

Diehl, K. H., et al. (2001). "A good practice guide to the administration of substances and removal of blood, including routes and volumes." Journal of Applied Toxicology, 21(1), 15-23. Link

-

Turner, P. V., et al. (2011). "Administration of substances to laboratory animals: routes of administration and factors to consider." Journal of the American Association for Laboratory Animal Science, 50(5), 600-613. Link

-

Nair, A. B., & Jacob, S. (2016). "A simple practice guide for dose conversion between animals and human." Journal of Basic and Clinical Pharmacy, 7(2), 27. Link

-

ChemicalBook. (2023). "2-Methylsulfonyl-5-(piperidin-1-yl)aniline Product Properties." ChemicalBook Database. Link

-

BLD Pharm. (2023).[1] "Safety Data Sheet: 2-Methylsulfonyl-5-(piperidin-1-yl)aniline." BLD Pharm Catalog. Link

Sources

Troubleshooting & Optimization

Refining reaction conditions for "2-Methylsulfonyl-5-(piperidin-1-yl)aniline" synthesis

Technical Support Center: Synthesis Optimization for 2-Methylsulfonyl-5-(piperidin-1-yl)aniline

Case ID: SYN-2024-MSPA Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Synthetic Strategy

User Query: "I am experiencing low yields and purification difficulties in the synthesis of 2-Methylsulfonyl-5-(piperidin-1-yl)aniline. What are the optimal reaction conditions?"

Technical Assessment: This molecule features an electron-rich piperidine ring and an electron-poor sulfone-substituted aniline. The primary synthetic challenge lies in the regioselective assembly of the 1,2,5-substitution pattern.

The most robust industrial route avoids late-stage sulfonylation (which is harsh and poor-yielding on electron-rich rings) and instead utilizes a Nucleophilic Aromatic Substitution (SNAr) cascade on a pre-functionalized nitro-sulfone core.

Recommended Synthetic Pathway

We recommend the "Nitration-SNAr-Reduction" route starting from 4-chlorophenyl methyl sulfone. This route leverages the synergistic directing effects of the sulfone and nitro groups to install the piperidine moiety with high regiocontrol.

Figure 1: Optimized 3-step synthetic workflow for 2-Methylsulfonyl-5-(piperidin-1-yl)aniline.

Step-by-Step Troubleshooting & Optimization

Phase 1: Precursor Synthesis (Nitration)

Target Intermediate: 4-Chloro-1-methylsulfonyl-2-nitrobenzene

Q: Why am I getting dinitrated byproducts? A: The sulfone is a strong electron-withdrawing group (EWG), but the reaction is exothermic.

-

Root Cause: Temperature spikes during the addition of nitric acid.

-

Optimization: Maintain the reaction temperature between 0°C and 5°C during addition. Do not exceed room temperature (25°C) during the stir out.

-

Protocol: Dissolve 4-chlorophenyl methyl sulfone in concentrated H2SO4 at 0°C. Add fuming HNO3 dropwise. The sulfone directs meta (position 3 relative to itself), and the chlorine directs ortho (position 3 relative to itself). These directing effects reinforce each other, leading to high regioselectivity for the desired product [1].

Phase 2: The SNAr Reaction (Piperidine Coupling)

Target Intermediate: 1-Methylsulfonyl-2-nitro-4-(piperidin-1-yl)benzene

Q: The reaction is sluggish or stalling at 60% conversion. Should I increase the temperature? A: Proceed with caution. While heat increases kinetics, it also promotes the degradation of the sulfone or polymerization of the piperidine.

-

Mechanistic Insight: The chlorine at the 4-position is activated by both the ortho-nitro group and the para-sulfone group. This is a highly activated system ("super-electrophile").

-

Troubleshooting Checklist:

-

Solvent: Switch from THF or DCM to a polar aprotic solvent like Acetonitrile (MeCN) or DMF . MeCN is preferred for easier workup.

-

Base: Use K2CO3 (2.5 equiv) or DIPEA . Inorganic bases often provide cleaner profiles than excess piperidine.

-

Stoichiometry: Ensure you are using at least 1.2 equivalents of piperidine.

-

-

Safety Note: This reaction is exothermic. On a scale >10g, add piperidine slowly at 0°C before warming to reflux.

Q: I see a spot on TLC that corresponds to the displacement of the Sulfone group. Is this possible?

A: Yes. The sulfone (

-

Fix: Lower the reaction temperature. The displacement of Cl is kinetically favored over the sulfone at lower temperatures (RT to 50°C). Avoid temperatures >80°C.

Phase 3: Nitro Reduction

Target Product: 2-Methylsulfonyl-5-(piperidin-1-yl)aniline[1]

Q: My hydrogenation (H2/Pd-C) is failing or extremely slow. Is the sulfur poisoning the catalyst?

A: Sulfones (

-

Optimization:

-

Catalyst: Use 10% Pd/C (wet) . The water content reduces ignition risk and moderates activity.

-

Solvent: Methanol or Ethanol.

-

Alternative: If catalytic hydrogenation fails, switch to Iron powder reduction (Fe/NH4Cl in EtOH/H2O). This is a robust, chemoselective method that tolerates sulfur and prevents over-reduction of the aromatic ring [3].

-

Data & Specifications

| Parameter | Optimized Condition | Critical Limit (Do Not Exceed) |

| Step 1 Temp | 0°C | 40°C (Risk of dinitration) |

| Step 2 Solvent | Acetonitrile or DMF | Avoid protic solvents (MeOH) if rate is slow |

| Step 2 Equiv | 1.2 eq Piperidine | >3.0 eq (Wasteful, difficult workup) |

| Reduction pH | Neutral to slightly acidic | Avoid strong base (side reactions) |

| Final Purity | >98% (HPLC) | N/A |

Advanced Troubleshooting (FAQ)

Q: The final product is oiling out and difficult to crystallize. How do I purify it? A: The product contains a basic piperidine nitrogen and a weakly basic aniline.

-

Purification Strategy:

-

Acid/Base Extraction: Dissolve the crude oil in dilute HCl (aq). Wash with Ethyl Acetate (removes non-basic impurities). Basify the aqueous layer with NaOH to pH 10. Extract with DCM.[2]

-

Recrystallization: Triturate the resulting solid with cold Isopropyl Alcohol (IPA) or an Ether/Hexane mixture.

-

Column Chromatography: If running silica gel, add 1% Triethylamine (TEA) to your eluent (e.g., DCM/MeOH + 1% TEA) to prevent the basic amine from streaking.

-

Q: Can I use 2-fluoro-4-chloronitrobenzene as a starting material instead? A: You could, but it changes the regioselectivity challenge.

-